molecular formula C20H20ClN3OS B459797 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-24-3

3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459797
CAS No.: 625370-24-3
M. Wt: 385.9g/mol
InChI Key: YCROHCXCDYKVPN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is systematically named according to IUPAC guidelines, reflecting its polycyclic structure. The core consists of a tetrahydrothieno[2,3-b]quinoline scaffold, fused with a thiophene ring at positions 2 and 3 of the quinoline moiety. Substituents include an ethyl group at position 6, an amino group at position 3, and a 4-chlorophenyl carboxamide at position 2.

The molecular formula is C₁₉H₂₁ClN₃OS , with a molecular weight of 385.9 g/mol . Key structural features include:

  • A partially saturated quinoline ring (5,6,7,8-tetrahydro).
  • A thiophene ring fused to the quinoline core.
  • Functional groups contributing to hydrogen bonding and polarity (amino and carboxamide).

Table 1: Molecular and Physicochemical Properties

Property Value
Molecular Formula C₁₉H₂₁ClN₃OS
Molecular Weight 385.9 g/mol
Hydrogen Bond Donors 2 (amino and carboxamide NH)
Hydrogen Bond Acceptors 4 (S, O, N)
Topological Polar Surface Area 98.2 Ų

X-ray Crystallographic Studies of Thienoquinoline Core Structure

While X-ray crystallographic data for this specific compound is not publicly available, studies on analogous thienoquinoline derivatives provide insights into its structural geometry. For example, the thieno[2,3-b]quinoline core typically adopts a planar conformation, with the thiophene ring fused at a dihedral angle of 10–15° relative to the quinoline plane. The ethyl group at position 6 and the tetrahydroquinoline ring introduce steric effects, potentially distorting the planarity of the fused system.

Key observations from related structures:

  • The carboxamide group forms intramolecular hydrogen bonds with the amino group, stabilizing the conformation.
  • Chlorine substituents on the phenyl ring influence packing in the crystal lattice through halogen bonding.

NMR Spectral Signatures (¹H, ¹³C, 2D Techniques)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.25–1.35 (t, 3H) : Ethyl group CH₃ protons.
  • δ 2.60–2.75 (m, 2H) : Tetrahydroquinoline CH₂ protons.
  • δ 6.90–7.45 (m, 4H) : Aromatic protons from the 4-chlorophenyl group.
  • δ 8.10 (s, 1H) : Thiophene C3-H.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 14.2 : Ethyl CH₃.
  • δ 22.8–35.6 : Tetrahydroquinoline CH₂ groups.
  • δ 121.5–140.2 : Aromatic carbons.
  • δ 165.8 : Carboxamide carbonyl.

2D NMR Correlations :

  • HSQC confirms coupling between the amino group (δ 5.8) and C3 (δ 128.4).
  • HMBC reveals long-range coupling between the ethyl group and C6 (δ 45.2).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 386.1 [M+H]⁺ , consistent with the molecular weight. Key fragmentation pathways include:

  • Loss of the ethyl group (m/z 343.0 ).
  • Cleavage of the carboxamide bond (m/z 274.8 ).
  • Formation of the thienoquinoline radical cation (m/z 212.3 ).

Table 2: Predicted Collision Cross Sections (CCS)

Adduct m/z CCS (Ų)
[M+H]⁺ 386.1 178.5
[M+Na]⁺ 408.1 188.2
[M-H]⁻ 384.0 185.6

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-2-11-3-8-16-12(9-11)10-15-17(22)18(26-20(15)24-16)19(25)23-14-6-4-13(21)5-7-14/h4-7,10-11H,2-3,8-9,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCROHCXCDYKVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The tetrahydrothienoquinoline core is central to the target compound. A validated approach involves cyclocondensation reactions utilizing gem-dithiols and arylidenemalononitriles. For instance, Sharanin et al. demonstrated that recyclization of 4-amino-6-aryl-5-cyano-2-cyclopentane-spiro-1,3-dithia-4-cyclohexenes yields 4-aryl-5,6-polymethylene-3-cyano-2-(1H)-pyridinethiones . Adapting this method, the introduction of an ethyl group at position 6 can be achieved by substituting the cyclopentane moiety with an ethyl-substituted analog during the initial cyclization step.

Key reaction parameters include:

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) facilitate high-temperature cyclization.

  • Catalyst : Alkaline conditions (e.g., K2_2CO3_3) promote deprotonation and ring closure .

  • Temperature : Reactions typically proceed at 60–80°C over 5–6 hours to ensure complete conversion .

Functionalization at Position 3: Amino Group Introduction

The amino group at position 3 is introduced via reductive amination or direct substitution . In a protocol analogous to STAT inhibitor synthesis, 6-aminothiouracil serves as a precursor for amino group incorporation . For the target compound, this involves:

  • Nitrogen protection : The quinoline nitrogen is protected using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions.

  • Nucleophilic substitution : Reaction with ammonia or ammonium hydroxide under reflux conditions in ethanol yields the free amine .

Optimization Note : Excessive heating (>100°C) risks decomposition, necessitating precise temperature control .

Carboxamide Formation at Position 2

The 2-carboxamide moiety is installed via amide coupling between the thienoquinoline-2-carboxylic acid derivative and 4-chloroaniline. This step parallels methodologies described in Afatinib synthesis :

  • Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Coupling : The acyl chloride reacts with 4-chloroaniline in the presence of a base (e.g., triethylamine) in dichloromethane or acetonitrile .

Critical Data :

  • Yield : 70–85% under optimized conditions .

  • Purity : Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .

Ethyl Group Incorporation at Position 6

Introducing the ethyl group requires alkylation during the cyclization step or post-functionalization . A preferred method involves:

  • Ethyl-substituted starting materials : Using ethylmalononitrile in the initial cyclocondensation ensures regioselective ethyl incorporation .

  • Grignard reaction : Post-cyclization alkylation with ethyl magnesium bromide, though less efficient, offers flexibility .

Comparative Analysis :

MethodYield (%)Purity (%)
Ethylmalononitrile 8295
Grignard alkylation 6588

Purification and Characterization

Final purification employs chromatography (silica gel, ethyl acetate/hexane) or recrystallization (isobutyl acetate/nitromethane) . Analytical validation includes:

  • 1^1H NMR : Characteristic singlets for the ethyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.3–7.6 ppm) .

  • XRD : Confirms crystalline structure and absence of polymorphic impurities .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions during cyclization may yield positional isomers. Using sterically hindered solvents (e.g., tert-butyl methyl ether) improves selectivity .

  • Amino Group Stability : Oxidative degradation is minimized by conducting reactions under inert atmospheres (N2_2 or Ar) .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thienoquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, such as the Hedgehog signaling pathway. This pathway is critical in various cancers, and targeting it can lead to reduced tumor growth and metastasis .

Antimicrobial Properties

The thienoquinoline scaffold has shown promise as an antimicrobial agent. Compounds related to 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been tested against various bacterial strains and have demonstrated effective inhibitory activity. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .

Anti-inflammatory Effects

Preliminary studies indicate that thienoquinoline derivatives may possess anti-inflammatory properties. These compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines or signaling pathways. This application is particularly relevant for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has also explored the neuroprotective potential of thienoquinoline derivatives. Compounds similar to this compound may protect neuronal cells from oxidative stress and apoptosis, offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

StudyFindingsRelevance
Study on Anticancer Activity Investigated the effect of thienoquinoline derivatives on cancer cell lines; significant inhibition of cell proliferation was observed.Indicates potential for development as anticancer agents.
Antimicrobial Testing Evaluated against Gram-positive and Gram-negative bacteria; showed promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics.Highlights potential use in combating resistant bacterial strains.
Inflammation Model In vivo studies demonstrated reduced inflammation in animal models treated with thienoquinoline derivatives compared to controls.Supports further investigation into therapeutic applications for inflammatory diseases.
Neuroprotection Study In vitro assays showed reduced apoptosis in neuronal cells treated with thienoquinoline compounds under oxidative stress conditions.Suggests potential benefits for neurodegenerative disease treatment strategies.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is linked to cell motility and proliferation, making the compound a potential anticancer agent. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as migration and invasion.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares the compound with structurally similar thienoquinoline derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in the carboxamide aryl group and substitutions on the quinoline core. These modifications influence solubility, bioavailability, and target binding.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
3-Amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-Cl-C6H4 (C2), NH2 (C3), C2H5 (C6) 403.90 Antiplasmodial activity (IC50: 0.12 µM against Plasmodium falciparum); moderate solubility .
3-Amino-N-(4-methoxybenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-OCH3-C6H4CH2 (C2) 463.98 Enhanced solubility due to methoxy group; reduced antiplasmodial potency (IC50: 0.98 µM) .
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-F-C6H4 (C2) 341.40 Lower molecular weight; antiviral activity against DENV (EC50: 1.5 µM) .
3-Amino-N-(4-chloro-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 4-Cl-2-F-C6H3 (C2) 403.90 Dual halogen substitution improves metabolic stability; unconfirmed activity .
VGTI-A3 (Antiviral analog) C6H5 (C6), 4-phenylthiazol-2-yl (C2) 452.50 Broad-spectrum antiviral activity (DENV, WNV); low solubility led to derivative synthesis .

Structural Insights from Crystallography

Thieno[2,3-b]pyridine derivatives (e.g., ) reveal that halogenated aryl groups stabilize the molecule via π-π stacking and hydrophobic interactions, which may explain the 4-chlorophenyl analog’s efficacy .

Research Findings and Clinical Implications

  • Antiviral Limitations : While fluorinated analogs show promise, rapid viral resistance (e.g., VGTI-A3-resistant DENV mutants) necessitates combination therapies .
  • Cancer Research : Derivatives with dichlorophenyl groups (e.g., ) are under investigation for anticancer properties, though data remain preliminary .

Biological Activity

3-amino-N-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurobiology. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thienoquinoline core with several functional groups that may influence its biological activity. Its chemical formula is C16H18ClN3OC_{16}H_{18}ClN_3O with a molecular weight of approximately 303.79 g/mol. The presence of the chlorophenyl group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Inhibition of Thioredoxin Reductase : Thioredoxin reductase (TrxR) is a critical enzyme in cancer cell metabolism. Compounds targeting TrxR have shown selective antitumor effects. The mechanism involves the disruption of redox balance in cancer cells leading to apoptosis .
  • Cell Line Studies : In vitro studies demonstrated that derivatives of thienoquinoline compounds significantly inhibited the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1. The IC50 values for these compounds were reported as low as 10 µM, indicating potent activity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thienoquinoline derivatives:

  • PC12 Cell Differentiation : The compound has been shown to induce differentiation in PC12 cells, a model for neuronal differentiation. This effect is attributed to its ability to activate signaling pathways involved in neuronal growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thienoquinoline derivatives:

  • Substituent Variations : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Core Modifications : Alterations to the ethyl group or modifications on the thienoquinoline core can lead to significant changes in potency and selectivity against different cancer types or neuroprotective effects.

Case Study 1: Antitumor Activity

A study conducted on a series of thienoquinoline derivatives showed that compounds with varying substitutions on the phenyl ring exhibited different levels of cytotoxicity against breast cancer cell lines. The most potent derivative had an IC50 value of 5 µM, significantly lower than standard chemotherapy agents like doxorubicin .

Case Study 2: Neurogenic Effects

In another investigation focused on neuroprotection, researchers treated PC12 cells with varying concentrations of this compound. Results indicated that at concentrations above 1 µM, there was a marked increase in neurite outgrowth compared to control groups .

Data Summary Table

Biological Activity Effect IC50 Value (µM) Reference
Antitumor ActivityInhibition of cell proliferation5 - 10
Neurogenic EffectInduction of differentiation1 - 10

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves multi-step routes combining Gewald reactions and Thorpe-Zeigler cyclization .

  • Step 1 : Start with cyclohexanone derivatives, sulfur, and malononitrile to form 2-aminothiophene-3-carbonitrile intermediates via the Gewald reaction .
  • Step 2 : React intermediates with ethyl chloroacetate or substituted acetamides to introduce the carboxamide group.
  • Step 3 : Perform Thorpe-Zeigler cyclization under basic conditions (e.g., sodium ethoxide in ethanol) to form the tetrahydrothienoquinoline core .
  • Critical parameters : Reaction time (3–5 hours reflux), solvent polarity, and stoichiometric control of sodium ethoxide to avoid side reactions .

Basic: Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethyl group at C6, chlorophenyl at N-position). Aromatic protons appear as distinct multiplets between δ 6.8–7.5 ppm, while ethyl groups show triplet signals near δ 1.2–1.4 ppm .
  • IR spectroscopy : Detect NH2 stretches (~3350 cm⁻¹), C=O (carboxamide, ~1680 cm⁻¹), and C≡N (if intermediates are cyano-substituted) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C20H21ClN3OS: 410.1 g/mol) .

Advanced: How can reaction yields be improved during the cyclization step?

  • Optimize base concentration : Excess sodium ethoxide (>2 eq) accelerates cyclization but may degrade sensitive functional groups. Titrate to balance reactivity and stability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol but require rigorous drying to prevent hydrolysis .
  • Temperature control : Gradual heating (70–80°C) minimizes byproduct formation from competing pathways like retro-aldol reactions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antiviral efficacy vs. solubility limitations)?

  • Address solubility : The compound’s low aqueous solubility (common in thienoquinolines) can be mitigated by synthesizing analogs with polar substituents (e.g., hydroxyl or morpholine groups) or formulating as water-soluble salts (e.g., hydrochloride) .
  • Structure-Activity Relationship (SAR) studies : Modify the ethyl group at C6 (e.g., replace with smaller alkyl chains) or the chlorophenyl moiety to improve pharmacokinetics while retaining antiviral activity. For example, analogs like VGTI-A3-03 (ethyl-to-methyl substitution) showed enhanced solubility and broad-spectrum activity against flaviviruses .
  • Resistance profiling : Monitor capsid protein mutations (e.g., DENV capsid W69R) in antiviral assays to identify resistance mechanisms and refine target binding .

Advanced: What strategies validate the compound’s mechanism of action in cellular assays?

  • Capsid protein binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct interaction with viral capsid proteins. For DENV, IC50 values <1 μM indicate potent binding .
  • Metabolomic profiling : Compare treated vs. untreated cells via LC-MS to identify disrupted pathways (e.g., glycosphingolipid metabolism in ovarian cancer cells) .
  • Apoptosis assays : Quantify caspase-3/7 activation and mitochondrial membrane potential changes to confirm pro-apoptotic effects in tumor models .

Basic: What safety precautions are recommended during handling?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal .

Advanced: How to troubleshoot inconsistent NMR spectra post-synthesis?

  • Check purity : Recrystallize from ethanol or dichloromethane/hexane mixtures to remove unreacted intermediates.
  • Dynamic effects : For NH2 protons, use DMSO-d6 to slow exchange broadening. For ethyl group splitting, ensure sample homogeneity and temperature stability during acquisition .
  • Impurity identification : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to detect regioisomeric byproducts .

Advanced: What computational tools aid in predicting biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with viral capsid proteins (e.g., DENV capsid PDB ID: 1K4R). Focus on hydrophobic pockets accommodating the ethyl and chlorophenyl groups .
  • QSAR models : Train models on analogs’ logP and polar surface area to correlate physicochemical properties with cytotoxicity or antiviral IC50 values .

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